CID 279959

Vue d'ensemble

Description

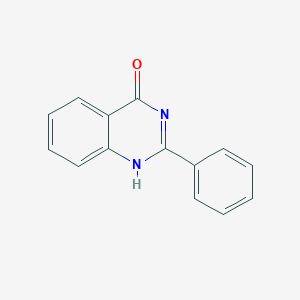

CID 279959 is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality CID 279959 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 279959 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Control of Protein Function in Cells

CID has been used to study various biological processes with precision and spatiotemporal resolution. Its primary application has been in dissecting signal transductions and in elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Gene Regulation and Editing

Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in human cells and mice. These systems enable fine-tuning of gene expression and multiplex biological signals (Ma et al., 2023).

Safety in Stem Cell Therapy

The iC9/CID safeguard system was integrated into induced pluripotent stem cell (iPSC)-derived therapies to eliminate iPSCs and tumors originated from iPSCs, enhancing safety in clinical therapy (Ando et al., 2015).

Water Use Efficiency and Productivity in Barley

CID, as carbon isotope discrimination, was used as a selection criterion for improving water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).

Insights into Cell Biology

CID techniques have been crucial in solving problems in cell biology, especially in understanding lipid second messengers and small GTPases. It also includes technical advances for improved specificity and novel applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).

Suicide Gene in Stem Cell Transplantation

The iC9-T cells with CID were used to achieve immune reconstitution in stem cell transplant patients, with the ability to rapidly resolve graft-versus-host disease and other toxicities (Zhou et al., 2015).

Safety of hiPSC-Based Therapy

Introduction of the iC9 suicide gene in human induced pluripotent stem cells (hiPSC) using CID provided a safety mechanism, effectively eradicating tumors derived from hiPSC in vivo (Yagyu et al., 2015).

Bivalency of FKBP12 Ligands

Development of a series of CIDs to control the dimerization of FKBP12-containing fusion proteins has implications for biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).

Propriétés

IUPAC Name |

2-phenyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDULOAUXSMYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

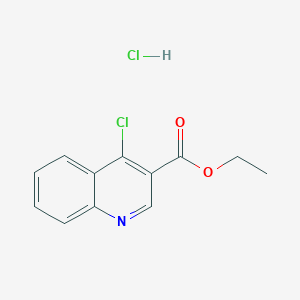

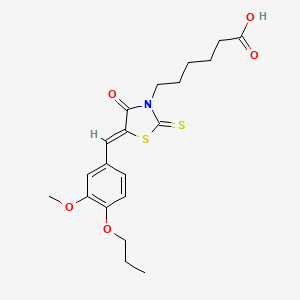

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-6-methoxy-4-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B7740986.png)

![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-4-amine](/img/structure/B7741025.png)

![6-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B7741062.png)

![6-[5-(2-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B7741068.png)

![6-{(5Z)-5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B7741086.png)